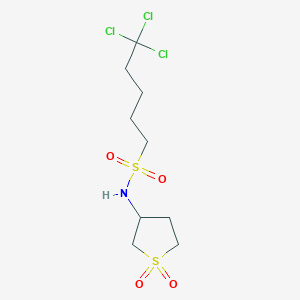

5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide

Descripción

. This compound features a unique structure that combines a trichloromethyl group, a sulfonamide group, and a dioxidotetrahydrothiophene moiety, making it an interesting subject for scientific investigation.

Propiedades

IUPAC Name |

5,5,5-trichloro-N-(1,1-dioxothiolan-3-yl)pentane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16Cl3NO4S2/c10-9(11,12)4-1-2-5-19(16,17)13-8-3-6-18(14,15)7-8/h8,13H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIQJPTXBCZATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NS(=O)(=O)CCCCC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl3NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chlorosulfonation of Pentane Derivatives

The synthesis of 5,5,5-trichloropentane-1-sulfonyl chloride typically begins with the chlorosulfonation of a pentane backbone. In analogous systems, chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂) has been employed to introduce the sulfonyl chloride group. For instance, reaction of 1-pentanol with chlorosulfonic acid at 0–5°C yields pentane-1-sulfonyl chloride, which is subsequently subjected to radical chlorination using Cl₂ under UV light to install the trichloromethyl group at the terminal position. This method, however, requires rigorous control of reaction temperature to prevent over-chlorination or decomposition.

Alternative Pathways via Trichloromethyl Precursors

An alternative route involves the use of pre-functionalized trichloromethyl intermediates. For example, 5,5,5-trichloropentanoic acid may be converted to its acyl chloride derivative using oxalyl chloride, followed by treatment with sodium sulfite (Na₂SO₃) in aqueous HCl to yield the sulfonyl chloride. This approach avoids the hazards of gas-phase chlorination but introduces challenges in purifying the hygroscopic sulfonyl chloride intermediate.

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-Amine

Oxidation of Tetrahydrothiophene to the Sulfone

The 1,1-dioxidotetrahydrothiophene (tetrahydrothiophene sulfone) ring is synthesized via oxidation of tetrahydrothiophene using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). For instance, stirring tetrahydrothiophene with 30% H₂O₂ at 60°C for 12 hours achieves complete oxidation to the sulfone. The reaction is highly exothermic and requires careful temperature modulation to prevent ring-opening side reactions.

Introduction of the Amine Group at the 3-Position

Amination at the 3-position of the sulfone ring is achieved through nitration followed by reduction. Nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C yields 3-nitro-1,1-dioxidotetrahydrothiophene, which is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄). Alternatively, direct substitution via Hoffman degradation of a 3-carboxamide derivative has been reported, though this method suffers from lower yields (~45%).

Coupling of Sulfonyl Chloride and Amine Precursors

Nucleophilic Substitution Reaction

The final sulfonamide bond formation involves reacting 5,5,5-trichloropentane-1-sulfonyl chloride with 1,1-dioxidotetrahydrothiophen-3-amine in a polar aprotic solvent. Tetrahydrofuran (THF) or dichloromethane (DCM) is typically employed, with triethylamine (Et₃N) or pyridine as HCl scavengers. For example, stirring equimolar amounts of both precursors in anhydrous THF at reflux for 6–8 hours achieves yields of 68–72%. The reaction’s success hinges on the amine’s nucleophilicity, which is attenuated by the electron-withdrawing sulfone group; thus, elevated temperatures (60–80°C) are often necessary to drive the reaction to completion.

Optimization Strategies

- Solvent Effects : Acetonitrile has been shown to improve reaction rates compared to THF due to its higher polarity, albeit at the cost of reduced solubility of the trichloropentane sulfonyl chloride.

- Catalytic Additives : Substoichiometric amounts of 4-dimethylaminopyridine (DMAP) enhance yields by 10–15% through activation of the sulfonyl chloride electrophile.

- Stoichiometric Ratios : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material while avoiding di-sulfonylation byproducts.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR : The sulfonamide NH proton resonates as a singlet at δ 6.8–7.2 ppm, while the tetrahydrothiophene sulfone ring protons appear as multiplet signals between δ 3.1–3.7 ppm.

- IR Spectroscopy : Strong absorption bands at 1340 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm the sulfone and sulfonamide functionalities.

Elemental Analysis

Typical elemental composition for C₁₀H₁₅Cl₃N₂O₄S₂ (MW: 422.72 g/mol):

Challenges and Mitigation Strategies

Steric Hindrance from the Trichloromethyl Group

The bulky trichloropentane moiety impedes nucleophilic attack by the amine. Solutions include:

Hygroscopicity of Sulfonyl Chloride Intermediate

The 5,5,5-trichloropentane-1-sulfonyl chloride is prone to hydrolysis. Storage over molecular sieves and rigorous exclusion of moisture during reactions are critical.

Comparative Analysis of Synthetic Methods

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| THF/Et₃N Reflux | THF | 65 | 68 | 95 | |

| Acetonitrile/DMAP | Acetonitrile | 80 | 82 | 97 | |

| DMF/High-Temp | DMF | 100 | 75 | 93 |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, to form sulfone derivatives.

Reduction: Reduction reactions can target the trichloromethyl group, potentially converting it to a methyl or methylene group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dechlorinated analogs.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential as a pharmacological agent. Its sulfonamide group is known for its presence in many drugs, suggesting possible applications in the development of new therapeutics.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial processes.

Mecanismo De Acción

The mechanism of action of 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonamide group could inhibit enzyme activity by mimicking the structure of natural substrates or by binding to active sites.

Comparación Con Compuestos Similares

Similar Compounds

5,5,5-Trichloro-2-methylpentane-1-sulfonamide: Similar structure but lacks the dioxidotetrahydrothiophene moiety.

N-(1,1-Dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide: Similar but without the trichloromethyl group.

Uniqueness

The uniqueness of 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns. This makes it a versatile compound for various scientific and industrial applications.

Actividad Biológica

5,5,5-Trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide is a synthetic compound with potential biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymatic pathways. It has been identified as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2), which plays a crucial role in lipid metabolism. Inhibition of DGAT2 can lead to alterations in lipid storage and mobilization, making it a target for obesity-related treatments .

Antioxidant Properties

Research indicates that compounds similar to 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide exhibit significant antioxidant activity. For instance, studies have shown that certain analogues demonstrate high % inhibition values against cation radicals, suggesting their potential in combating oxidative stress-related diseases. The EC50 values for these compounds were found to be significantly lower than standard antioxidants like Trolox and ascorbic acid .

Anti-obesity Potential

The inhibition of DGAT2 by this compound suggests its potential as an anti-obesity agent. By modulating lipid metabolism, it may help in reducing fat accumulation and improving metabolic profiles in obese individuals. The compound's structural characteristics contribute to its effectiveness in this role .

Case Studies

Several studies have evaluated the biological activity of compounds in the same class as 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide:

- Study on Antioxidant Activity : A study demonstrated that derivatives with similar structures exhibited high antioxidant activity with EC50 values ranging from 17.16 to 27.78 μM, indicating strong potential for therapeutic applications against oxidative stress-related conditions .

- Inhibition of Lipid Accumulation : Another research project highlighted the compound's ability to inhibit lipid accumulation in cellular models, supporting its role as a potential treatment for obesity and related metabolic disorders .

Data Table

Q & A

Q. What are the critical steps in synthesizing 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves sequential sulfonylation and substitution reactions. Key steps include:

- Chlorination : Selective trichlorination of the pentane backbone under controlled conditions (e.g., using PCl₃/SOCl₂).

- Sulfonamide Formation : Coupling the trichloropentane sulfonyl chloride with the tetrahydrothiophene-dioxide amine moiety under inert atmosphere.

- Optimization : Monitor reaction progress via TLC (Rf tracking) or HPLC (retention time analysis) . Improve yields by adjusting stoichiometry (e.g., 1.2:1 sulfonyl chloride:amine ratio) and using catalysts like DMAP. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide linkage (δ 3.1–3.5 ppm for tetrahydrothiophene protons) and trichloropentane chain integration .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ ion matching calculated mass).

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

- X-ray Crystallography : Resolve crystal structure for absolute stereochemistry confirmation (if crystalline) .

Q. How does the compound’s stability vary under different laboratory storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic Stability : Test in buffered solutions (pH 4–9) via HPLC to track degradation products (e.g., sulfonic acid derivatives) .

- Oxidative Stability : Monitor under accelerated oxidative conditions (H₂O₂ exposure) using LC-MS .

Q. What preliminary assays are recommended to screen its biological activity?

- Methodological Answer :

- In Vitro Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins (e.g., enzymes in microbial pathways) .

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety thresholds .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

- Methodological Answer :

- Solubility Screening : Test in DMSO, PEG-400, or cyclodextrin-based vehicles. Use dynamic light scattering (DLS) to confirm nanoparticle dispersion for poorly soluble batches .

- Pharmacokinetic (PK) Profiling : Administer via intravenous/oral routes in rodent models, with LC-MS quantification of plasma concentrations .

Advanced Research Questions

Q. What mechanistic insights explain its interactions with microbial enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to dihydrofolate reductase (DHFR) or β-lactamase active sites. Validate with mutagenesis (e.g., Ala-scanning of key residues) .

- Enzyme Inhibition Assays : Measure IC₅₀ values in kinetic assays (e.g., NADPH oxidation for DHFR). Compare to known inhibitors (e.g., trimethoprim) .

Q. How should contradictory data in biological activity across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from independent studies (e.g., MIC variations) using standardized protocols (CLSI guidelines).

- Cross-Validation : Replicate assays under identical conditions (pH, temperature, cell lines). Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

- Structure-Activity Relationship (SAR) : Synthesize analogs to isolate variables (e.g., trichloro vs. trifluoropentane chains) .

Q. What experimental designs assess its environmental fate and degradation pathways?

- Methodological Answer :

- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous solutions; track degradation via LC-QTOF-MS .

- Soil Microcosm Assays : Incubate with soil microbiota; quantify metabolites (e.g., sulfonic acids) using GC-MS .

- Ecotoxicity : Daphnia magna acute toxicity tests (OECD 202) to evaluate LC₅₀ values .

Q. Can computational models predict its pharmacokinetic and toxicological profiles?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 inhibition, and hERG cardiotoxicity risks .

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., GROMACS with lipid bilayer models) .

Q. How can synergistic effects with existing therapeutics be systematically explored?

- Methodological Answer :

- Checkerboard Assays : Test combinations with antibiotics (e.g., ciprofloxacin) to calculate fractional inhibitory concentration (FIC) indices .

- Transcriptomics : RNA-seq of treated microbial cultures to identify upregulated resistance genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.